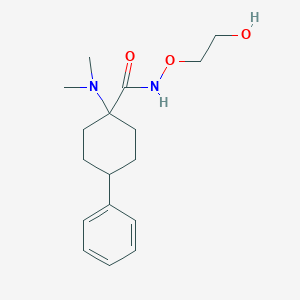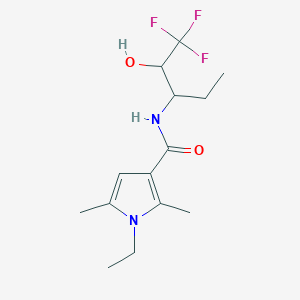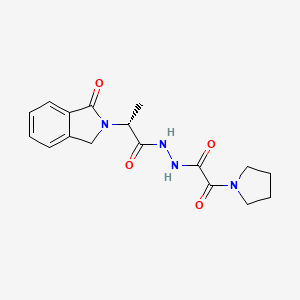![molecular formula C12H16N2O3 B7437857 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7437857.png)
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid, also known as MPAA, is an amino acid derivative that has shown potential in various scientific research applications.
Mecanismo De Acción
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid inhibits histone deacetylases by binding to the active site of the enzyme. This results in the accumulation of acetylated histones, which leads to changes in gene expression and ultimately, cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. This compound has also been shown to improve insulin sensitivity and glucose uptake in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid in lab experiments is its specificity for histone deacetylases. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
Future research on 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could be done to explore its anti-inflammatory effects and potential use in treating inflammatory diseases, such as rheumatoid arthritis. Finally, research could be done to improve the solubility of this compound, which would make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid involves the condensation of 4-methyl-3-pyridinecarboxylic acid with 2-amino-2-methyl-1-propanol followed by acylation with 2-bromoacetyl chloride. The resulting this compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inhibiting the activity of histone deacetylases, which are enzymes that play a role in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
2-methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-4-5-13-7-9(8)6-10(15)14-12(2,3)11(16)17/h4-5,7H,6H2,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVYTHDHKURIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CC(=O)NC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-piperidin-1-yl-1,3-thiazole-4-carboxamide](/img/structure/B7437785.png)
![[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone](/img/structure/B7437788.png)

![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)
![1-(3-chlorophenyl)-N-[2-[(1-oxothiolan-1-ylidene)amino]ethyl]cyclobutane-1-carboxamide](/img/structure/B7437825.png)

![2-(trifluoromethyl)-N-[2-(trifluoromethylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B7437837.png)
![4,4,4-trifluoro-2,3-dihydroxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide](/img/structure/B7437838.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)

![N-[1-(2-bromophenyl)pyrrolidin-3-yl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437848.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylcarbamoylamino)oxyacetamide](/img/structure/B7437869.png)
